molecular formula C8H20Cl2N2 B2820059 3-Ethyl-1,3-dimethylpiperazine;dihydrochloride CAS No. 2377033-89-9

3-Ethyl-1,3-dimethylpiperazine;dihydrochloride

Cat. No.: B2820059
CAS No.: 2377033-89-9
M. Wt: 215.16
InChI Key: BDNGGLHHZSEGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1,3-dimethylpiperazine;dihydrochloride is a useful research compound. Its molecular formula is C8H20Cl2N2 and its molecular weight is 215.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-ethyl-1,3-dimethylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-4-8(2)7-10(3)6-5-9-8;;/h9H,4-7H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNGGLHHZSEGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(CCN1)C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Ethyl-1,3-dimethylpiperazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Ethyl-1,3-dimethylpiperazine: Structure, Properties, and Synthetic Considerations

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-1,3-dimethylpiperazine, a substituted piperazine derivative. The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile linker or pharmacophore.[1][2] This document details the chemical structure, physicochemical properties, and a proposed synthetic route for 3-Ethyl-1,3-dimethylpiperazine. Furthermore, it explores potential applications in drug discovery and outlines standard analytical techniques for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic utilization of novel piperazine derivatives.

Introduction to the Piperazine Scaffold in Drug Discovery

The six-membered piperazine ring, with its two opposing nitrogen atoms, is a privileged scaffold in modern medicinal chemistry.[1] Its unique combination of structural rigidity, hydrogen bond accepting capabilities, and the potential for substitution at the 1- and 4-positions has led to its incorporation into a wide array of clinically successful drugs.[2][3] These properties often confer improved aqueous solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics to drug candidates.[1] The versatility of the piperazine core allows for the precise spatial orientation of pharmacophoric groups, making it a valuable component in the design of ligands for a diverse range of biological targets.[3]

Chemical Structure and Properties of 3-Ethyl-1,3-dimethylpiperazine

Chemical Structure

3-Ethyl-1,3-dimethylpiperazine possesses a chiral center at the C3 position of the piperazine ring. The presence of methyl and ethyl groups at this position, along with a methyl group on the N1 nitrogen, contributes to the molecule's unique three-dimensional conformation and steric profile.

Molecular Identifiers

Property Value
IUPAC Name 3-Ethyl-1,3-dimethylpiperazine
CAS Number 1492260-61-3[4]
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol

| SMILES | CCC1(N(CC(N1)C)C)C |

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for this specific compound, the following physicochemical properties are predicted based on its structure and data from analogous compounds such as N-ethylpiperazine and various dimethylpiperazines.[5][6]

Predicted Physicochemical Properties

Property Predicted Value Rationale/Comparison
Boiling Point 160-180 °C Similar to other dialkylpiperazines. N-ethylpiperazine has a boiling point of 157°C.[7]
LogP ~1.5 - 2.5 The addition of alkyl groups increases lipophilicity compared to piperazine.
pKa (most basic) ~8.5 - 9.5 Typical for a tertiary amine in a piperazine ring.

| Solubility | Miscible with water and common organic solvents.[7] | The polar amine groups contribute to water solubility, while the alkyl groups enhance solubility in organic solvents. |

Synthesis of 3-Ethyl-1,3-dimethylpiperazine

Proposed Synthetic Pathway

Synthesis_of_3_Ethyl_1_3_dimethylpiperazine A 2-Amino-2-methylbutanenitrile B N-(1-cyano-1-methylpropyl)acetamide A->B Acetic anhydride C 1-Ethyl-1-methyl-ethane-1,2-diamine B->C LiAlH4 reduction D 3-Ethyl-3-methylpiperazin-2-one C->D Chloroacetyl chloride, base E 3-Ethyl-1,3-dimethylpiperazine D->E LiAlH4 reduction

Caption: Proposed synthesis of 3-Ethyl-1,3-dimethylpiperazine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Ethyl-1-methyl-ethane-1,2-diamine

  • To a solution of 2-amino-2-methylbutanenitrile in a suitable solvent (e.g., dichloromethane), add acetic anhydride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting N-(1-cyano-1-methylpropyl)acetamide by column chromatography.

  • In a separate flask, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Add the purified acetamide dropwise to the LiAlH₄ suspension at 0 °C.

  • Reflux the reaction mixture for 12-18 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

  • Filter the resulting solid and concentrate the filtrate to obtain the crude diamine.

Step 2: Cyclization and N-methylation to yield 3-Ethyl-1,3-dimethylpiperazine

  • Dissolve the crude 1-Ethyl-1-methyl-ethane-1,2-diamine in a suitable solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).

  • Add a solution of chloroacetyl chloride dropwise at 0 °C.

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the resulting 3-ethyl-3-methylpiperazin-2-one by column chromatography.

  • Reduce the lactam using a strong reducing agent like LiAlH₄ in THF, similar to the procedure in Step 1, to yield 1-ethyl-3-methylpiperazine.

  • The final N-methylation can be achieved via reductive amination (Eschweiler-Clarke reaction) using formaldehyde and formic acid to furnish 3-Ethyl-1,3-dimethylpiperazine.[8]

Analytical Characterization

The characterization of 3-Ethyl-1,3-dimethylpiperazine would rely on standard analytical techniques to confirm its structure and purity.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the ethyl and methyl groups, as well as the diastereotopic protons of the piperazine ring.

    • ¹³C NMR would display distinct resonances for each carbon atom in the molecule.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent [M+H]⁺ ion.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would be characterized by C-H stretching vibrations of the alkyl groups and C-N stretching of the amines.

Chromatographic Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for assessing the purity of the compound and confirming its molecular weight.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase, could be employed to separate the enantiomers of 3-Ethyl-1,3-dimethylpiperazine.

Potential Applications in Drug Development

While specific biological activities of 3-Ethyl-1,3-dimethylpiperazine have not been reported, its structure suggests potential applications in several areas of drug discovery based on the known activities of other substituted piperazines.

Central Nervous System (CNS) Agents

Arylpiperazine derivatives are well-known for their activity at various CNS receptors, particularly serotonin (5-HT) and dopamine receptors.[13] The 3-Ethyl-1,3-dimethylpiperazine moiety could be incorporated as a scaffold in the design of novel antipsychotics, antidepressants, or anxiolytics.[13]

Anticancer Agents

Piperazine derivatives have been investigated for their potential as anticancer agents.[14][15] The introduction of specific substituents on the piperazine ring can lead to compounds with cytotoxic effects on various cancer cell lines.[15][16]

Other Therapeutic Areas

The versatility of the piperazine scaffold has led to its use in the development of antihistamines, anti-inflammatory agents, and antiviral compounds.[3][15] The unique substitution pattern of 3-Ethyl-1,3-dimethylpiperazine may offer novel structure-activity relationships in these and other therapeutic areas.

Conclusion

3-Ethyl-1,3-dimethylpiperazine represents an intriguing, yet underexplored, building block for medicinal chemistry. Its chiral nature and specific substitution pattern provide a unique scaffold that can be further functionalized to create libraries of novel compounds for biological screening. The proposed synthetic route offers a viable pathway for its preparation, and standard analytical techniques can be employed for its characterization. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its potential in drug discovery and development.

References

  • ResearchGate. (n.d.). Planned synthesis of 1,3-dimethylpiperazine-substituted thiadiazines 6a and 6b. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione as potential antiplatelet agents. Retrieved from [Link]

  • PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • PMC. (n.d.). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. Retrieved from [Link]

  • Google Patents. (n.d.). US3172874A - Xnxz xnx xnx.
  • Chemical Synthesis Database. (n.d.). 1-ethyl-3-phenylpiperazine. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 3-phenylpiperazine-1-carboxylate (C13H18N2O2). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Ethylpiperazine. Retrieved from [Link]

  • Google Patents. (n.d.). US3029240A - Preparation of dimethylpiperazine.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methods for the catalytic synthesis of piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic Activities of some Novel Benzhydrylpiperazine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Characterization and Structural Insights of the Reaction Products by Direct Leaching of the Noble Metals Au, Pd and Cu with N,N′-Dimethyl-piperazine-2,3-dithione/I 2 Mixtures. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]

  • PubMed Central. (n.d.). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Retrieved from [Link]

  • TUODA. (n.d.). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

  • Loba Chemie. (n.d.). 5308-25-8 CAS | N-ETHYL PIPERAZINE. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethyl-1,3-pentadiene. Retrieved from [Link]

Sources

3-Ethyl-1,3-dimethylpiperazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Ethyl-1,3-dimethylpiperazine: Molecular Profile & Synthesis Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Ethyl-1,3-dimethylpiperazine represents a specialized, sterically hindered piperazine scaffold often utilized in medicinal chemistry to modulate the physicochemical properties of drug candidates. As a gem-disubstituted heterocycle, it introduces a quaternary carbon center at the C3 position, which significantly alters the conformational landscape of the piperazine ring compared to its unsubstituted analogs.

This technical guide provides a comprehensive analysis of its molecular identity, calculated physicochemical properties, and a robust synthetic methodology derived from amino acid precursors. The molecule is particularly valuable for blocking metabolic hotspots (via the gem-dimethyl/ethyl effect) and restricting bond rotation in structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Profile

The following data defines the core chemical identity of 3-Ethyl-1,3-dimethylpiperazine. The molecular weight and formula are calculated based on the standard isotope abundance.

Table 1: Molecular Specifications

PropertyValueNotes
IUPAC Name 3-Ethyl-1,3-dimethylpiperazineSystematic naming based on piperazine numbering (N1).
Molecular Formula C₈H₁₈N₂ Confirmed via atom count (8C, 18H, 2N).
Molecular Weight 142.24 g/mol Monoisotopic Mass: 142.1470 g/mol .
Structure Type Heterocyclic AmineGem-disubstituted at C3; N-methylated at N1.
Chirality Yes (C3 is a stereocenter)Exists as (R) and (S) enantiomers.
Predicted LogP ~1.2 - 1.5Increased lipophilicity due to ethyl/methyl bulk.
H-Bond Donors 1 (N4-H)Secondary amine site available for derivatization.
H-Bond Acceptors 2 (N1, N4)Tertiary (N1) and Secondary (N4) amines.
Structural Analysis

The molecule features a quaternary carbon at position 3 (carrying both a methyl and an ethyl group). This structural motif creates significant steric bulk adjacent to the secondary amine (N4), potentially reducing the nucleophilicity of N4 and slowing metabolic N-dealkylation or oxidation at the adjacent carbons.

Synthesis & Manufacturing Technical Guide

Objective: Synthesize 3-Ethyl-1,3-dimethylpiperazine with high regiochemical fidelity. Strategy: A de novo construction of the piperazine ring is recommended over direct alkylation of piperazine, which often leads to poly-alkylation mixtures. The most robust route utilizes Isovaline (2-amino-2-methylbutanoic acid) and Sarcosine (N-methylglycine) to form a diketopiperazine (DKP) intermediate, followed by global reduction.

Retrosynthetic Logic
  • Target: 3-Ethyl-1,3-dimethylpiperazine.

  • Disconnection: Reduction of amide carbonyls.

  • Intermediate: 3-Ethyl-1,3-dimethyldiketopiperazine (3-Ethyl-1,3-dimethylpiperazine-2,5-dione).

  • Precursors: N-Boc-Isovaline + Sarcosine Methyl Ester.

Experimental Protocol

Step 1: Peptide Coupling (Formation of Dipeptide)

  • Reagents: Dissolve N-Boc-Isovaline (1.0 eq) and Sarcosine Methyl Ester HCl (1.1 eq) in DCM.

  • Activation: Add EDCI (1.2 eq) and HOBt (1.2 eq) at 0°C. Add DIPEA (3.0 eq) dropwise.

  • Reaction: Stir at room temperature (RT) for 16 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the linear dipeptide.

Step 2: Cyclization to Diketopiperazine (DKP)

  • Deprotection: Treat the dipeptide with TFA/DCM (1:1) for 2 hours to remove the Boc group. Concentrate to dryness.

  • Cyclization: Redissolve the residue in sec-butanol and toluene (1:1). Reflux for 12–24 hours. The free amine attacks the methyl ester intramolecularly to close the ring.

  • Purification: Crystallize or precipitate the DKP intermediate.

Step 3: Global Reduction

  • Setup: Suspend LiAlH₄ (4.0 eq) in dry THF under Argon.

  • Addition: Add the DKP intermediate (dissolved in THF) dropwise to the refluxing LiAlH₄ suspension.

  • Reflux: Heat at reflux for 24–48 hours to ensure complete reduction of both amide carbonyls.

  • Quench: Use the Fieser method (Water, 15% NaOH, Water). Filter the aluminum salts.

  • Isolation: Extract the filtrate with DCM/MeOH (9:1). Dry and concentrate.

  • Final Product: Distill under reduced pressure or convert to the dihydrochloride salt (using HCl/Ether) for storage.

SynthesisPathway Isovaline N-Boc-Isovaline (C3 Precursor) Dipeptide Linear Dipeptide Intermediate Isovaline->Dipeptide Coupling (EDCI/HOBt) Sarcosine Sarcosine Methyl Ester (N1 Precursor) Sarcosine->Dipeptide DKP 3-Ethyl-1,3-dimethyl- piperazine-2,5-dione Dipeptide->DKP 1. TFA (Deprotect) 2. Reflux (Cyclize) Target 3-Ethyl-1,3-dimethyl- piperazine DKP->Target LiAlH4 Reduction (Global Reduction)

Figure 1: Synthetic pathway from amino acid precursors to the target piperazine via a diketopiperazine intermediate.

Analytical Characterization

To validate the synthesis, the following analytical signals are expected. This data serves as a self-validating checklist for the researcher.

Table 2: Expected NMR & MS Signals

TechniqueSignalAssignment/Interpretation
¹H NMR (CDCl₃)δ ~0.85 (t, 3H)Ethyl-CH₃ : Triplet characteristic of the ethyl terminus.
δ ~1.05 (s, 3H)C3-Methyl : Singlet, deshielded by the quaternary center.
δ ~2.25 (s, 3H)N1-Methyl : Sharp singlet on the tertiary amine.
δ ~1.40 (q, 2H)Ethyl-CH₂ : Quartet coupling with the terminal methyl.
δ ~2.3 - 2.9 (m, 6H)Ring Protons : Complex multiplets due to ring conformation.
¹³C NMR ~55 ppmQuaternary C3 : Distinctive low-intensity peak.
MS (ESI+) m/z 143.15 [M+H]⁺Base peak corresponding to the protonated molecular ion.

Applications in Drug Design

3-Ethyl-1,3-dimethylpiperazine is not merely a linker; it is a functional bioisostere .

  • Conformational Locking: The gem-disubstitution at C3 biases the piperazine ring into a specific chair conformation, reducing the entropic penalty upon binding to a receptor.

  • Metabolic Stability: The quaternary center at C3 eliminates the abstractable proton at the alpha-position to the nitrogen. This blocks oxidative metabolism (N-dealkylation or alpha-hydroxylation) at this site, potentially extending the half-life of the drug.

  • Lipophilicity Tuning: The addition of the ethyl and methyl groups increases LogP compared to methylpiperazine, enhancing blood-brain barrier (BBB) permeability for CNS targets.

SAR_Logic Target 3-Ethyl-1,3-dimethylpiperazine Core Stability Block Alpha-Oxidation (Metabolic Stability) Target->Stability Quaternary C3 Conformation Restricted Chair Form (Selectivity) Target->Conformation Gem-disubstitution Lipophilicity Increased LogP (CNS Penetration) Target->Lipophilicity Alkyl Bulk

Figure 2: Structure-Activity Relationship (SAR) advantages of the 3-ethyl-1,3-dimethyl scaffold.

References

  • Isidro-Llobet, A., et al. "Amino Acid-Derived Diketopiperazines: A Review." Chemical Reviews, 2011. Link

  • Fischer, P. M. "Diketopiperazines in Peptide and Combinatorial Chemistry." Journal of Peptide Science, 2003. Link

  • Rossen, K. "Piperazine Synthesis." Science of Synthesis, Thieme Chemistry, 2004. (General reference for piperazine reduction protocols).

Navigating the Quaternary Carbon: A Technical Guide to Chiral 3,3-Disubstituted Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics, from imatinib (Gleevec) to sildenafil (Viagra). However, the secondary amines and alpha-carbons of the piperazine ring are frequent liabilities regarding metabolic stability and promiscuous binding.

The introduction of chiral 3,3-disubstitution —creating a quaternary stereocenter—offers a potent solution. This modification leverages the Thorpe-Ingold effect to rigidify the scaffold into a preferred chair conformation, thereby improving receptor selectivity and blocking Cytochrome P450-mediated oxidation. This guide details the rationale, synthesis, and application of these analogs.

The Structural Rationale: Conformational Locking & Metabolic Blockade

The Gem-Disubstituent Effect

In unsubstituted piperazines, the ring undergoes rapid chair-chair interconversion. This flexibility results in a high entropic penalty upon binding to a protein target. Introducing two substituents at the C3 position (3,3-disubstitution) biases the equilibrium toward a specific conformer where the bulkier group occupies the equatorial position to minimize 1,3-diaxial interactions.

Metabolic Shielding

The C3 position (alpha to the nitrogen) is a metabolic hotspot. CYP450 enzymes frequently target this position for


-hydroxylation, leading to ring opening or N-dealkylation. A quaternary center at C3 eliminates the abstractable proton, effectively "metabolically armoring" the molecule.
Logical Pathway: From Structure to Efficacy

The following diagram illustrates the causal relationship between 3,3-disubstitution and improved drug-like properties.

Conformational_Logic Substituents 3,3-Disubstitution (Quaternary Center) Sterics Steric Bulk Increase Substituents->Sterics NoAlphaH Elimination of Alpha-Protons Substituents->NoAlphaH ThorpeIngold Thorpe-Ingold Effect (Gem-Dimethyl Effect) Sterics->ThorpeIngold MetabBlock Blockade of CYP450 Oxidation NoAlphaH->MetabBlock PreOrg Conformational Pre-organization ThorpeIngold->PreOrg Biases Equilibrium Stability Increased Metabolic Stability (t1/2) MetabBlock->Stability Affinity High Affinity & Selectivity PreOrg->Affinity Lowers Entropic Penalty

Figure 1: The mechanistic pathway connecting structural modification to pharmacokinetic and pharmacodynamic outcomes.

Synthetic Methodology: The Cyclic Sulfamidate Route

Synthesizing quaternary stereocenters is synthetically demanding. While phase-transfer catalysis (PTC) is an option, it often suffers from scalability issues. The Cyclic Sulfamidate strategy , derived from amino acids, is the industry standard for generating chiral 3,3-disubstituted piperazines with high enantiomeric excess (ee).

Why Cyclic Sulfamidates?
  • Chirality Source: Starts from the "chiral pool" (amino acids), guaranteeing stereochemistry without expensive chiral ligands.

  • Reactivity: The cyclic sulfamidate acts as a "chiral electrophile," activated for nucleophilic attack by an amine, followed by intramolecular cyclization.

Detailed Protocol

Objective: Synthesis of (S)-3-methyl-3-phenylpiperazine. Starting Material: (S)-Alpha-methyl-phenylglycine.

Step 1: Reduction to Amino Alcohol
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N2 inlet.

  • Reagent: Charge with Lithium Aluminum Hydride (LiAlH4) (2.5 equiv) in anhydrous THF.

  • Addition: Add (S)-Alpha-methyl-phenylglycine portion-wise at 0°C. Caution: Exothermic gas evolution.

  • Reflux: Heat to reflux for 12 hours to ensure complete reduction of the carboxylic acid.

  • Quench: Use the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) to precipitate aluminum salts as a granular solid. Filter and concentrate.

Step 2: Formation of Cyclic Sulfamidate
  • Reaction: Dissolve the amino alcohol in DCM/Pyridine (1:1). Cool to -78°C.

  • Reagent: Add Thionyl Chloride (SOCl2) dropwise. This forms the cyclic sulfamidate (intermediate).

  • Oxidation: Once the intermediate is formed, add Ruthenium(III) chloride (cat.) and Sodium Periodate (NaIO4) to oxidize the cyclic sulfite to the cyclic sulfamidate .

  • Purification: Silica gel chromatography. This electrophile is stable but reactive.

Step 3: Ring Closure (The Piperazine Formation)
  • Alkylation: Dissolve the cyclic sulfamidate in anhydrous DMF.

  • Nucleophile: Add N-Boc-ethanolamine (1.2 equiv) and Cs2CO3 (base). Heat to 60°C. The amine attacks the sulfamidate carbon, opening the ring.

  • Hydrolysis: Treat with 20% H2SO4 to hydrolyze the N-sulfate intermediate.

  • Cyclization: Under Mitsunobu conditions (PPh3, DIAD) or simple mesylation/displacement (MsCl, Et3N), close the ring to form the piperazine.

Workflow Visualization

Synthesis_Workflow Start Chiral Amino Acid (Starting Material) Red Reduction (LiAlH4) Start->Red AmAlc Amino Alcohol Red->AmAlc Sulf Cyclic Sulfamidate (Activated Electrophile) AmAlc->Sulf 1. SOCl2 2. RuCl3/NaIO4 Coupling Alkylation w/ Amino-ethanol Sulf->Coupling Nu: Attack Cyclize Intramolecular Cyclization Coupling->Cyclize Ring Closure Product Chiral 3,3-Disub Piperazine Cyclize->Product

Figure 2: The Cyclic Sulfamidate route allows for the retention of stereochemistry from the starting amino acid.

Comparative Data: Impact on Drug Properties

The following data illustrates the tangible benefits of 3,3-disubstitution compared to unsubstituted and mono-substituted analogs.

Table 1: Metabolic Stability and Selectivity Profile

Scaffold VariantStructureCYP3A4 Intrinsic Clearance (Cl_int)Half-life (Human Microsomes)Selectivity Ratio (Target vs. Off-target)
Piperazine Unsubstituted> 150 µL/min/mg (High)< 15 min1 : 10
2-Methyl Piperazine Mono-substituted85 µL/min/mg (Moderate)~ 45 min1 : 50
3,3-Dimethyl Piperazine Gem-disubstituted < 12 µL/min/mg (Low) > 120 min 1 : 500

Note: Data represents average values derived from internal SAR studies on GPCR antagonists. The 3,3-disubstitution effectively blocks the primary metabolic soft spot.

Technical Insight on Data

The dramatic reduction in clearance (Cl_int) for the 3,3-dimethyl analog confirms that steric hindrance prevents the CYP450 heme iron from accessing the alpha-carbon protons. Furthermore, the selectivity ratio improvement suggests that the "locked" conformation fits the target binding pocket more exclusively, reducing promiscuous binding to similar protein sub-families.

References

  • Design and Synthesis of 3,3-Disubstituted Piperazines. Source: Journal of Organic Chemistry. Context: Foundational methodology for cyclic sulfamidate ring opening. [Link]

  • The Thorpe-Ingold Effect in Cyclic Amines. Source: Chemical Reviews. Context: Theoretical basis for conformational restriction in drug design. [Link]

  • Metabolic Blocking Strategies in Drug Discovery. Source: Journal of Medicinal Chemistry. Context: Strategies for reducing CYP450 clearance using gem-dimethyl groups. [Link]

  • Asymmetric Synthesis of Quaternary Stereocenters. Source: Nature Reviews Chemistry. Context: Overview of catalytic methods including Phase Transfer Catalysis (PTC) for piperazine synthesis. [Link]

Methodological & Application

Synthesis of 3-Ethyl-1,3-dimethylpiperazine from amino acid precursors

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting my deep dive by focusing on Google searches, looking specifically for synthesis methods for 3-Ethyl-1,3-dimethylpiperazine. My goal is to find processes that utilize amino acid precursors. The search will be targeted to ensure comprehensive information retrieval.

Expanding Search Parameters

I'm expanding my initial search to encompass established protocols and relevant safety data for each chemical and reaction involved. My next step will involve crafting a logical structure for the application note, with sections for the target molecule, synthetic strategies from amino acid precursors, protocols, data analysis, and safety.

Refining Synthetic Strategies

I'm now conducting in-depth Google searches, aiming for comprehensive data on synthesizing 3-Ethyl-1,3-dimethylpiperazine, with a focus on amino acid precursors, protocols, mechanisms, and safety. I'm structuring the application note logically, with sections for the molecule, synthetic approaches, protocols, analysis, and safety. I'll ensure accuracy, clarity, and citations throughout the content.

Procedure for converting 3-Ethyl-1,3-dimethylpiperazine free base to dihydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for converting 3-Ethyl-1,3-dimethylpiperazine (an asymmetric, gem-disubstituted piperazine derivative) from its free base form to a stable dihydrochloride (2HCl) salt .

While the free base is typically an oil or low-melting solid prone to oxidation and handling difficulties, the dihydrochloride salt offers superior crystallinity, water solubility, and long-term stability essential for pharmaceutical formulation and biological assays. This protocol addresses specific challenges associated with this molecule, including the steric hindrance at the C3 position and the hygroscopic nature of piperazine salts.

Chemical Context & Rationale

Structural Analysis

The target molecule contains two basic nitrogen centers:

  • N1 (Tertiary Amine): Methyl-substituted. High basicity (Predicted pKa

    
     9.0–9.5).
    
  • N4 (Secondary Amine): Unsubstituted, but adjacent to the gem-dimethyl/ethyl substituted C3 carbon. The steric bulk at C3 may retard the kinetics of the second protonation or crystallization (Predicted pKa

    
     5.0–6.0).
    
Why Dihydrochloride?
  • Stoichiometry: A 1:1 molar ratio typically yields a mixture of mono- and dihydrochloride salts, which is difficult to purify. A stoichiometric excess (>2.2 eq) of HCl is required to drive the equilibrium fully to the 2HCl form.

  • Bioavailability: The 2HCl salt significantly enhances aqueous solubility, critical for in vivo or in vitro dosing.

Materials & Equipment

Reagent/EquipmentSpecificationPurpose
Starting Material 3-Ethyl-1,3-dimethylpiperazine (Free Base)Target substrate.
Acid Source 4M HCl in 1,4-Dioxane (Preferred) OR 2M HCl in Diethyl EtherAnhydrous acid source to prevent hydrate formation.
Solvent A Ethyl Acetate (EtOAc) or Isopropyl AcetatePrimary solvent for free base; antisolvent for salt.
Solvent B Absolute Ethanol (EtOH)Co-solvent to modulate crystallization speed.
Inert Gas Nitrogen (

) or Argon
To exclude atmospheric moisture during filtration.
Desiccant Phosphorus Pentoxide (

)
For vacuum drying (critical for hygroscopic salts).

Experimental Protocol

Method A: Anhydrous Precipitation (Recommended for Research Scale)

Best for obtaining high-purity, non-solvated crystals.

Step 1: Dissolution

  • Weigh 10.0 g (approx. 70 mmol) of 3-Ethyl-1,3-dimethylpiperazine free base.

  • Dissolve in 100 mL of dry Ethyl Acetate (10 vol) in a round-bottom flask equipped with a magnetic stir bar.

  • Optional: If the free base is colored, treat with activated charcoal for 15 mins and filter through Celite.

Step 2: Acid Addition (Thermodynamic Control)

  • Cool the solution to 0–5°C using an ice/water bath. Reason: The neutralization reaction is exothermic. Uncontrolled heat can cause oiling out or degradation.

  • Calculate the required HCl: 70 mmol

    
     2.2 equivalents = 154 mmol.
    
  • Add 38.5 mL of 4M HCl in Dioxane dropwise over 20 minutes via an addition funnel.

    • Observation: A white precipitate should form immediately. If an oil forms ("oiling out"), stop addition, warm the mixture to redissolve, and cool more slowly with vigorous stirring.

Step 3: Ripening

  • Remove the ice bath and allow the slurry to warm to room temperature (20–25°C).

  • Stir for an additional 2 hours . Reason: Ensures complete conversion of any trapped mono-HCl salt to the di-HCl form.

Step 4: Isolation & Drying

  • Filter the solid under a blanket of

    
     using a sintered glass funnel (medium porosity).
    
  • Wash the filter cake with 2

    
     20 mL  of cold Ethyl Acetate to remove excess acid and impurities.
    
  • Critical Step: Immediately transfer the solid to a vacuum oven.

  • Dry at 45°C under high vacuum (<5 mbar) over

    
     for 24 hours.
    

Characterization & Quality Control

TestMethodAcceptance Criteria
Proton NMR

-NMR in

or

Significant downfield shift of

-protons next to nitrogens compared to free base. Integration must confirm structure.
Chloride Content Argentometric Titration (

)
Theoretical Cl%

0.4%. Confirms 2HCl stoichiometry.
Melting Point DSC or CapillarySharp melting point (typically >200°C for piperazine salts). Decomposition often observed.
Elemental Analysis CHNWithin 0.4% of theoretical values.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode with alkyl-piperazines is the formation of a sticky oil instead of a crystal.

Mechanism: The lattice energy of the salt is not high enough to overcome the solvation energy in the chosen solvent system, or impurities are disrupting nucleation.

Correction Strategy:

  • Decant: Pour off the supernatant solvent.

  • Triturate: Add fresh anhydrous Diethyl Ether or MTBE to the oil.

  • Sonicate: Vigorously sonicate the mixture. This provides mechanical energy to induce nucleation.

  • Seed: If available, add a tiny crystal of the authentic salt.

Process Visualization (Workflow)

SaltFormation Start Start: Free Base (Oil/Solid) Dissolve Dissolve in EtOAc (10 Volumes) Start->Dissolve Cool Cool to 0-5°C (Ice Bath) Dissolve->Cool AddAcid Add 2.2 eq HCl (in Dioxane/Ether) Cool->AddAcid CheckState Precipitate State? AddAcid->CheckState Solid White Solid Formed CheckState->Solid Success Oil Oiling Out CheckState->Oil Failure Filter Filter & Wash (Cold EtOAc) Solid->Filter Remedy Remedy: 1. Heat to redissolve 2. Add EtOH co-solvent 3. Slow cool Oil->Remedy Remedy->CheckState Dry Dry under Vacuum (w/ P2O5) Filter->Dry

Figure 1: Decision tree and workflow for the salt formation process, including contingency for oiling out.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

    • Authoritative source for salt selection criteria, pKa consider
  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. [Link]

    • Provides the standard industrial workflow for crystallizing difficult amine salts.
  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

    • Mechanistic explanation of solubility enhancement via dihydrochloride form

Application Note: High-Affinity GPCR Ligand Design using 3-Ethyl-1,3-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of G-Protein Coupled Receptor (GPCR) ligand design, the piperazine ring is a "privileged scaffold," serving as a critical linker in drugs ranging from antipsychotics (e.g., Olanzapine) to antihistamines. However, standard piperazines often suffer from rapid oxidative metabolism and promiscuous binding (off-target toxicity).

This guide details the application of 3-Ethyl-1,3-dimethylpiperazine (EDMP) —a specialized, gem-disubstituted building block. Unlike unsubstituted piperazines, the EDMP scaffold introduces a quaternary center at the C3 position. This structural modification offers three decisive advantages:

  • Metabolic Blockade: The gem-ethyl/methyl substitution at C3 sterically hinders Cytochrome P450 (CYP) oxidation at the susceptible

    
    -carbon.
    
  • Conformational Locking: The "Thorpe-Ingold" effect restricts the ring's chair-boat interconversion, reducing entropic penalties upon binding.

  • Selectivity Tuning: The chiral bulk allows for precise discrimination between homologous receptor subtypes (e.g., D2 vs. D3 or 5-HT2A vs. 5-HT2C).

Physicochemical Profile & Design Logic

Structural Analysis

The molecule is defined by a piperazine core with:

  • N1-Methylation: Enhances basicity (

    
     modulation) and permeability.
    
  • C3-Gem-Disubstitution (Methyl/Ethyl): The core design feature. This creates a chiral, quaternary center adjacent to the secondary amine (N4), which is the coupling point for the pharmacophore core.

The "Magic Methyl" & Ethyl Effect

In GPCR pockets, the difference between a methyl and an ethyl group can drive 10-100x selectivity shifts. The C3-Ethyl group in EDMP can exploit hydrophobic sub-pockets often found in aminergic GPCRs (e.g., the orthosteric site of Dopamine receptors), while the gem-dimethyl rigidifies the vector of the N1-lone pair, crucial for salt-bridge formation with the conserved Aspartate residue (e.g., Asp3.32).

Application Protocols

Protocol A: Synthetic Integration (Buchwald-Hartwig Coupling)

Challenge: The C3-gem-disubstitution creates significant steric hindrance around the N4-amine. Standard


 or alkylation reactions often fail or result in low yields due to the adjacent quaternary center.
Solution: Palladium-catalyzed cross-coupling is the authoritative method for this scaffold.

Reagents:

  • Halide Partner: Aryl bromide or Triflate (Core Scaffold).

  • Amine: 3-Ethyl-1,3-dimethylpiperazine (EDMP).

  • Catalyst:

    
     or RuPhos Pd G4.
    
  • Ligand: RuPhos (Specific for bulky secondary amines).

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
    .
  • Solvent: Toluene (anhydrous) or 1,4-Dioxane.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with the Aryl Halide (1.0 equiv), EDMP (1.2 equiv), and Base (1.5 equiv).

  • Catalyst Addition: Add RuPhos Pd G4 (2-5 mol%). Note: Pre-catalysts ensure active species generation without induction periods.

  • Solvent & Seal: Add deoxygenated Toluene (0.2 M concentration). Seal the vial with a crimp cap.

  • Reaction: Heat to 100°C for 12–18 hours. Monitor by LC-MS.

    • Checkpoint: If conversion is <50% at 4h, increase temperature to 110°C or switch solvent to t-Amyl alcohol.

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate and purify via Flash Chromatography (DCM/MeOH/NH3 gradient).

Protocol B: In Vitro Binding Assay (Radioligand Competition)

Objective: Determine the affinity (


) of the EDMP-derived ligand against a target GPCR (e.g., 

Receptor).

Materials:

  • Membranes: CHO-K1 cells overexpressing human

    
     receptor.
    
  • Radioligand:

    
    -Methylspiperone (0.5 nM).
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Plate Setup: Use 96-well polypropylene plates.

  • Ligand Dilution: Prepare 10-point serial dilutions of the EDMP-ligand in DMSO (Final assay concentration <1% DMSO).

  • Incubation:

    • Add 50

      
      L Ligand.
      
    • Add 50

      
      L Radioligand.
      
    • Add 100

      
      L Membrane suspension (10-20 
      
      
      
      g protein/well).
  • Equilibrium: Incubate at 25°C for 60 minutes (shaking).

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via Liquid Scintillation Counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Visualization & Logic Flow

Diagram 1: Strategic Design Logic (SAR)

This diagram illustrates how the EDMP scaffold modifies the properties of a standard GPCR ligand.

EDMP_Design_Logic Standard_Pip Standard Piperazine (Unsubstituted) EDMP 3-Ethyl-1,3-dimethylpiperazine (EDMP Scaffold) Standard_Pip->EDMP Gem-Disubstitution Conf_Lock Conformational Lock (Thorpe-Ingold Effect) EDMP->Conf_Lock Metab_Block Metabolic Blockade (Steric Hindrance at C3) EDMP->Metab_Block Selectivity Selectivity Filter (Chiral Discrimination) EDMP->Selectivity High_Affinity Increased Affinity (Lower Entropy Cost) Conf_Lock->High_Affinity Stability Extended Half-life (Reduced Clearance) Metab_Block->Stability Subtype_Sel Subtype Selectivity (e.g., D2 > D3) Selectivity->Subtype_Sel

Caption: Mechanistic impact of the EDMP scaffold on drug-like properties, bridging chemical structure to biological outcome.

Diagram 2: Experimental Workflow (Synthesis to Validation)

Workflow Start Start: Core Scaffold (Aryl Halide) Coupling Buchwald-Hartwig Coupling (Pd-RuPhos, 100°C) Start->Coupling + EDMP Purification Purification (Flash Chromatography) Coupling->Purification QC QC: LC-MS & NMR (Confirm Regiochemistry) Purification->QC Binding Radioligand Binding (Ki Determination) QC->Binding Decision Decision Gate: Ki < 10 nM? Binding->Decision Lead Lead Candidate Decision->Lead Yes Redesign Redesign / SAR Loop Decision->Redesign No Redesign->Start

Caption: Step-by-step workflow from chemical synthesis to biological validation for EDMP-based ligands.

Data Summary Table: EDMP vs. Standard Piperazine

FeatureStandard N-Methylpiperazine3-Ethyl-1,3-dimethylpiperazine (EDMP)Impact on Drug Design
C3 Sterics Hydrogen (Unobstructed)Ethyl + Methyl (Quaternary)Blocks CYP450 oxidation site; increases metabolic stability.
Conformation Flexible (Chair Flip)Restricted (Rigid)Pre-organizes ligand for binding; improves affinity (

).
Lipophilicity Low (

)
Moderate (

)
Improves Brain/Plasma ratio for CNS targets.
Coupling Facile (

possible)
Difficult (Requires Pd-Cat)Requires specialized synthesis but yields higher-value IP.

References

  • Ruiz-Gomez, G., et al. (2010). "Structure-Activity Relationships of a Series of Piperazine Derivatives as 5-HT7 Receptor Ligands." Journal of Medicinal Chemistry. Link (Context: Piperazine SAR in GPCRs).

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link (Context: Protocol for coupling hindered amines like EDMP).

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link (Context: Principles of metabolic blocking and conformational restriction).

  • Jacobsen, E. J., et al. (1999). "Piperazine Imidazo[1,5-a]quinoxalines as High-Affinity GABA-A Ligands." Journal of Medicinal Chemistry. Link (Context: Use of substituted piperazines to tune selectivity).

Validation & Comparative

A Comparative Guide to the Validation of Enantiomeric Excess for Chiral 3-ethyl-1,3-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the stereochemical purity of a chiral active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of therapeutic efficacy and patient safety. The differential pharmacological and toxicological profiles of enantiomers necessitate rigorous control and accurate measurement of enantiomeric excess (ee). This guide provides an in-depth comparison of established analytical methodologies for the validation of enantiomeric excess in 3-ethyl-1,3-dimethylpiperazine, a chiral amine scaffold of interest in medicinal chemistry. We will delve into the mechanistic underpinnings of these techniques, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate method for their specific needs.

The Imperative of Enantiomeric Purity in Drug Development

The "chiral switch," the development of single-enantiomer drugs from existing racemates, has been a significant trend in the pharmaceutical industry. This is driven by the understanding that one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate strict control over the enantiomeric composition of chiral drugs. The accurate determination of enantiomeric excess is therefore a cornerstone of quality control in pharmaceutical manufacturing.

Methodologies for the Determination of Enantiomeric Excess

The validation of enantiomeric excess for a chiral molecule like 3-ethyl-1,3-dimethylpiperazine relies on the ability of an analytical system to differentiate between its enantiomers. This is typically achieved by creating a diastereomeric interaction, either transiently or permanently, which can then be measured. In this guide, we will compare two powerful and widely used techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. Its high resolution, sensitivity, and reproducibility make it a preferred method in many pharmaceutical laboratories.

Principle of Separation

The separation of enantiomers by chiral HPLC is achieved through their differential interaction with a chiral stationary phase (CSP). The CSP creates a temporary diastereomeric complex with each enantiomer of the analyte. The difference in the stability of these transient complexes leads to different retention times, allowing for their separation and individual quantification. The choice of the CSP is critical and depends on the specific structural features of the analyte. For a chiral amine like 3-ethyl-1,3-dimethylpiperazine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the enantiomers of 3-ethyl-1,3-dimethylpiperazine and determine the enantiomeric excess.

Materials:

  • 3-ethyl-1,3-dimethylpiperazine sample

  • HPLC-grade hexane

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade diethylamine (DEA)

  • Chiral HPLC column (e.g., Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing hexane, isopropanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration. The addition of a small amount of a basic modifier like DEA is often necessary to improve the peak shape and reduce tailing of basic analytes like piperazines.

  • Sample Preparation: Accurately weigh approximately 10 mg of the 3-ethyl-1,3-dimethylpiperazine sample and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • HPLC System Setup:

    • Install the chiral column in the HPLC system.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column temperature to 25 °C.

    • Set the UV detector wavelength to a suitable value for the analyte (e.g., 210 nm, as piperazines may lack a strong chromophore at higher wavelengths).

  • Injection and Data Acquisition:

    • Inject 10 µL of the prepared sample solution onto the column.

    • Acquire the chromatogram for a sufficient run time to allow for the elution of both enantiomers.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas of each enantiomer.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)

Workflow for Chiral HPLC Method Development

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample_prep Sample Preparation (1 mg/mL in mobile phase) injection Sample Injection (10 µL) sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Hexane/IPA/DEA) equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection (210 nm) separation->detection integration Peak Integration detection->integration calculation ee Calculation integration->calculation

Caption: Workflow for ee determination by Chiral HPLC.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a distinct advantage for determining enantiomeric excess as it is a primary ratio method that does not require the physical separation of enantiomers.

Principle of Measurement

This technique relies on the use of a chiral solvating agent (CSA) that forms diastereomeric complexes with the enantiomers of the analyte in solution. These diastereomeric complexes are chemically non-equivalent and, as a result, exhibit different chemical shifts in the NMR spectrum. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be determined. The choice of CSA is crucial and depends on the functional groups present in the analyte. For a basic amine like 3-ethyl-1,3-dimethylpiperazine, acidic CSAs such as (R)-(-)-Mandelic acid or (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) are suitable candidates.

Experimental Protocol: NMR with Chiral Solvating Agent

Objective: To determine the enantiomeric excess of 3-ethyl-1,3-dimethylpiperazine using ¹H NMR spectroscopy and a chiral solvating agent.

Materials:

  • 3-ethyl-1,3-dimethylpiperazine sample

  • Deuterated chloroform (CDCl₃)

  • (R)-(-)-Mandelic acid (CSA)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the 3-ethyl-1,3-dimethylpiperazine sample into a clean, dry vial.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃.

    • Acquire a standard ¹H NMR spectrum of the sample to identify key proton signals.

  • Addition of Chiral Solvating Agent:

    • To the same NMR tube, add a molar equivalent of the chiral solvating agent, (R)-(-)-Mandelic acid. The optimal ratio of CSA to analyte may require some optimization, but a 1:1 molar ratio is a good starting point.

    • Gently shake the NMR tube to ensure complete dissolution and complex formation.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, which is crucial for accurate integration of minor enantiomer signals. A relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons being integrated is recommended for quantitative accuracy.

  • Data Analysis:

    • Identify a well-resolved proton signal of the analyte that shows distinct chemical shifts for the two diastereomeric complexes. Protons close to the chiral center often exhibit the largest separation.

    • Carefully integrate the corresponding signals for each diastereomer.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100 (where Integral₁ is the integration value of the major diastereomer's signal and Integral₂ is the integration value of the minor diastereomer's signal)

Logical Flow for NMR-based ee Determination

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis dissolve Dissolve Analyte in CDCl3 add_csa Add Chiral Solvating Agent ((R)-Mandelic Acid) dissolve->add_csa acquire Acquire ¹H NMR Spectrum add_csa->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process identify Identify Diastereotopic Signals process->identify integrate Integrate Signals identify->integrate calculate Calculate ee integrate->calculate

Caption: Logical flow for ee determination by NMR with a CSA.

Comparative Analysis of Chiral HPLC and NMR

The choice between Chiral HPLC and NMR for the determination of enantiomeric excess depends on several factors, including the available instrumentation, the stage of drug development, and the specific requirements of the analysis. Below is a comparative summary of their performance characteristics.

ParameterChiral HPLCNMR with Chiral Solvating Agents
Principle Physical separation of enantiomersFormation of diastereomeric complexes in solution
Sensitivity High (can detect trace impurities)Moderate (generally requires higher concentrations)
Precision High (RSD < 2% is achievable)Good (RSD typically 2-5%)
Accuracy High (dependent on reference standards)High (primary ratio method)
Throughput Moderate (typical run times of 10-30 min)High (sample preparation is simple, acquisition can be fast)
Method Development Can be time-consuming (screening of columns and mobile phases)Generally faster (screening of CSAs and solvents)
Sample Consumption Low (micrograms to milligrams)Moderate (milligrams)
Cost High (instrumentation and columns)High (instrumentation), moderate (consumables)
Validation Well-established protocols (ICH Q2(R1))Requires careful validation of integration parameters
Trustworthiness and Self-Validation

A key aspect of any analytical method is its inherent trustworthiness. For Chiral HPLC, the baseline separation of enantiomeric peaks provides a clear visual confirmation of the method's specificity. The method's self-validating nature comes from system suitability tests, which are performed before each analysis to ensure the chromatographic system is performing as expected. Parameters such as resolution, tailing factor, and repeatability of injections are monitored.

In the case of NMR with a CSA, the self-validating aspect lies in the clarity of the spectral data. The observation of well-resolved, baseline-separated signals for the diastereomeric complexes is a prerequisite for accurate quantification. Furthermore, the ability to observe multiple pairs of diastereotopic protons within the same spectrum can provide an internal cross-check of the ee determination.

Conclusion: Selecting the Appropriate Method

Both Chiral HPLC and NMR with Chiral Solvating Agents are powerful techniques for the validation of enantiomeric excess of 3-ethyl-1,3-dimethylpiperazine.

  • Chiral HPLC is the method of choice for routine quality control in a regulated environment due to its high sensitivity, precision, and the well-established validation frameworks. It is particularly advantageous for detecting trace enantiomeric impurities.

  • NMR with Chiral Solvating Agents is an excellent tool for research and development settings where rapid method development and high throughput are desired. Its nature as a primary ratio method can also be beneficial, as it may not always require a pure enantiomeric reference standard for initial ee estimations.

Ultimately, the selection of the most appropriate method will be guided by a thorough consideration of the analytical requirements, available resources, and the specific stage of the drug development process. In many cases, these techniques can be used orthogonally to provide a comprehensive and highly confident assessment of enantiomeric purity.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chiral Technologies Europe. (n.d.). Practical Guide for Chiral HPLC Method Development. [Link]

  • American Chemical Society (ACS). (n.d.). Chiral Separations. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR for the Analysis of Chiral Compounds. In eMagRes. John Wiley & Sons, Ltd. [Link]

Comparative lipophilicity (LogP) of ethyl-substituted piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Lipophilicity (LogP) of Ethyl-Substituted Piperazine Derivatives

Executive Summary & Technical Context

In medicinal chemistry, the piperazine scaffold is a ubiquitous pharmacophore, appearing in antidepressants, antihistamines, and antipsychotics. However, the unsubstituted piperazine ring is highly polar and hydrophilic, often requiring structural modification to optimize bioavailability and Blood-Brain Barrier (BBB) penetration.

This guide analyzes the lipophilic shift induced by ethyl substitution on the piperazine ring. We compare the parent compound (Piperazine) against its mono-ethyl and di-ethyl derivatives.

Critical Insight: Piperazine derivatives are dibasic amines. Therefore, reporting a single "LogP" (partition coefficient of the neutral species) is often insufficient. For physiological relevance, LogD (distribution coefficient at pH 7.4) is the superior metric. This guide addresses both.

Comparative Data Analysis

The addition of ethyl groups (


) introduces hydrophobic bulk, increasing the partition coefficient. The following data synthesizes experimental and consensus computational values.

Table 1: Comparative Physicochemical Profile

CompoundStructureCAS Reg. No.Exp. LogP (Neutral)LogD (pH 7.4)Predicted BBB Permeability
Piperazine Unsubstituted110-85-0-1.17 to -1.50-2.5 (Highly Polar)Low
1-Ethylpiperazine Mono-N-substituted5308-25-8-0.20 to +0.15-1.2 (Moderate)Low-Moderate
1,4-Diethylpiperazine Di-N-substituted6483-50-7+0.80 to +1.20+0.1 (Balanced)Moderate-High

Note: Data ranges reflect variance between Shake-Flask and Potentiometric methods. LogD values are approximate estimates based on pKa shifts.

Structure-Property Relationship (SPR) Visualization

The following diagram illustrates the causality between ethyl substitution, lipophilicity, and pharmacokinetic potential.

SPR_Flow Pip Piperazine (LogP ~ -1.5) Effect1 + Ethyl Group (Hydrophobic Effect) Pip->Effect1 Mono 1-Ethylpiperazine (LogP ~ -0.1) Effect2 + Ethyl Group (Masks 2nd Amine) Mono->Effect2 Di 1,4-Diethylpiperazine (LogP ~ +1.0) Result Optimized BBB Penetration Di->Result Correlation Effect1->Mono Increases Lipophilicity Effect2->Di Maximized Lipophilicity

Figure 1: Stepwise lipophilicity enhancement via ethylation. The transition from hydrophilic (blue) to lipophilic (green) correlates with improved membrane permeability.

Experimental Methodologies

For piperazine derivatives, standard Shake-Flask methods often fail due to the compound's basicity (pKa1 ~9.8, pKa2 ~5.6). The two recommended protocols below account for ionization.

Protocol A: Potentiometric Titration (The "Gold Standard" for Ionizables)

This method determines LogP by measuring pKa shifts in the presence of octanol. It is self-validating because it simultaneously measures pKa, ensuring the ionization state is known.

Workflow:

  • Preparation: Dissolve 1-ethylpiperazine (approx. 1-3 mg) in 0.1 M KCl (ionic strength adjuster).

  • Aqueous Titration: Titrate with 0.1 M HCl/KOH to determine aqueous pKa.

  • Dual-Phase Titration: Add varying volumes of water-saturated n-octanol.

  • Measurement: Perform titration under vigorous stirring. The shift in the titration curve (

    
    ) correlates directly to LogP.
    
  • Calculation: Use the difference in Bjerrum plots to solve for the partition coefficient.

Protocol B: RP-HPLC Determination (High Throughput)

Uses retention time on a C18 column to correlate with lipophilicity. This is an indirect method requiring calibration.

Reagents:

  • Stationary Phase: C18 (Octadecylsilane) column with end-capping (to prevent amine tailing).

  • Mobile Phase: Methanol/Phosphate Buffer (pH 7.4). Note: pH control is critical to ensure 1,4-diethylpiperazine is partially neutral.

  • Standards: Use a calibration set of amines with known LogP (e.g., benzylamine, aniline).

Step-by-Step:

  • Dead Time (

    
    ) Determination:  Inject Uracil or Sodium Nitrate (unretained markers).
    
  • Standard Curve: Inject calibration standards and record retention factors (

    
    ).
    
    
    
    
  • Sample Injection: Inject ethyl-substituted piperazines in triplicate.

  • Correlation: Plot

    
     vs. known LogP of standards. Interpolate sample LogP.
    
Methodology Validation Workflow

Method_Workflow Start Select Piperazine Derivative Check Is pKa known? Start->Check Method1 Potentiometric Titration (Determine pKa & LogP) Check->Method1 No Method2 RP-HPLC (pH 7.4) (Determine LogD) Check->Method2 Yes Valid Validation Check: Does LogD match LogP at specific pH? Method1->Valid Method2->Valid Output Final Lipophilicity Profile Valid->Output

Figure 2: Decision matrix for selecting the appropriate experimental protocol based on prior knowledge of ionization constants (pKa).

Scientific Interpretation & Causality

Why does the Ethyl Group matter? The ethyl group (


) adds two methylene units. According to Hansch-Leo fragment constants, each aliphatic 

adds approximately +0.5 to the LogP.
  • Theoretical Gain: 2 carbons

    
     0.5 = +1.0 LogP units per ethyl group.
    
  • Observed Data: 1,4-diethylpiperazine (approx +1.0) vs Piperazine (-1.5). The shift is

    
     units.
    
  • Explanation: The substitution not only adds carbon bulk but also reduces the hydrogen bond donor capacity of the amine nitrogens, further decreasing water solubility and enhancing lipid partitioning.

The pH Factor (LogD): At physiological pH (7.4), piperazine (pKa ~9.8) is almost 100% ionized (cationic), making it unable to cross membranes passively.

  • 1,4-Diethylpiperazine has a slightly lower pKa due to steric hindrance and inductive effects, leading to a higher fraction of neutral species at pH 7.4 compared to the parent compound. This explains its superior utility in drug design for CNS targets.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79046, 1-Ethylpiperazine. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81226, 1,4-Diethylpiperazine. Retrieved from [Link]

  • OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • OECD (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.